Bienvenue dans la boutique en ligne BenchChem!

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide

Medicinal chemistry Lipophilicity Structure-activity relationship

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide (CAS 1043104-08-0) is a synthetic small molecule (C₁₈H₂₁N₃O, MW 295.4 g/mol) featuring a fused cyclopenta[c]pyrazole core N2-substituted with a phenyl ring and acylated at the 3-amino position with a cyclopentanecarboxamide group. The compound belongs to a broader class of pyrazolyl-based carboxamides explored in patent literature as vanilloid receptor (TRPV1) ligands and Calcium Release-Activated Calcium (CRAC/ICRAC) channel inhibitors.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
CAS No. 1043104-08-0
Cat. No. B6574646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide
CAS1043104-08-0
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
InChIInChI=1S/C18H21N3O/c22-18(13-7-4-5-8-13)19-17-15-11-6-12-16(15)20-21(17)14-9-2-1-3-10-14/h1-3,9-10,13H,4-8,11-12H2,(H,19,22)
InChIKeyGCBBJNDCTIWJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide (CAS 1043104-08-0): Sourcing Guide for a Fused Pyrazole-Cyclopentane Carboxamide Building Block


N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide (CAS 1043104-08-0) is a synthetic small molecule (C₁₈H₂₁N₃O, MW 295.4 g/mol) featuring a fused cyclopenta[c]pyrazole core N2-substituted with a phenyl ring and acylated at the 3-amino position with a cyclopentanecarboxamide group . The compound belongs to a broader class of pyrazolyl-based carboxamides explored in patent literature as vanilloid receptor (TRPV1) ligands and Calcium Release-Activated Calcium (CRAC/ICRAC) channel inhibitors [1][2]. It is available from multiple chemical suppliers with typical purity of ≥95% .

Why Generic Substitution Fails for CAS 1043104-08-0: Structural Determinants of Target Engagement in Cyclopenta[c]pyrazole Carboxamides


Within the cyclopenta[c]pyrazole carboxamide series, three modular positions govern pharmacological behavior: the N2-aryl/alkyl substituent, the nature of the 3-amino acyl group, and the fusion geometry of the cyclopentane ring . The N2-phenyl group in this compound confers a specific lipophilicity and π-stacking potential distinct from N2-methyl analogs, while the cyclopentanecarboxamide moiety provides a balanced steric and electronic profile that differs substantially from short-chain acyl (acetyl, propionyl), aromatic acyl (benzoyl), or carbamate replacements . Patent-class evidence further shows that within this chemotype, even minor acyl variations produce order-of-magnitude shifts in target potency at TRPV1 and CRAC channels [1][2]; substituting this compound with a seemingly similar analog without quantitative bridging data therefore carries a high risk of divergent biological outcome.

Quantitative Differentiation Evidence for CAS 1043104-08-0 Against Closest Structural Analogs


N2-Phenyl vs. N2-Methyl Substitution: Impact on Predicted Lipophilicity and Steric Bulk

Replacement of the N2-phenyl substituent with a methyl group (as in N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide) strips the molecule of the planar aromatic ring that contributes π-π stacking interactions with hydrophobic enzyme pockets. The N2-phenyl compound has a calculated molecular weight of 295.4 g/mol and an estimated cLogP of approximately 3.0–3.5, whereas the N2-methyl analog (C₁₃H₁₉N₃O) has a molecular weight of 233.3 g/mol and an estimated cLogP of approximately 2.0–2.4 . This ~1 log unit difference in lipophilicity, combined with the loss of the phenyl π-system, predicts significantly different membrane permeability and target-binding profiles [1].

Medicinal chemistry Lipophilicity Structure-activity relationship

Cyclopentanecarboxamide vs. Acetyl/Propionyl Acyl Groups: Differential Metabolic Stability Potential

The cyclopentanecarboxamide acyl group in the target compound (C₅H₉CO–) introduces a secondary carbon adjacent to the carbonyl and a cyclopentyl ring, which sterically shields the amide bond from hydrolytic enzymes relative to the linear acetyl (CH₃CO–) or propionyl (C₂H₅CO–) analogs. The target compound has 5 sp³ carbons in the cyclopentyl ring (vs. 0 in acetyl, 1 in propionyl) and a molecular weight of 295.4 g/mol compared to 241.3 g/mol for the acetamide analog and 255.3 g/mol for the propanamide analog . In pyrazolyl carboxamide patent series, increasing steric bulk at the acyl position has been associated with enhanced metabolic stability and prolonged target residence time at TRPV1 [1].

Metabolic stability Acyl group SAR Lead optimization

Comparison with 2,2,2-Trifluoroethyl Carbamate Analog: Lipophilicity–Metabolic Liability Trade-off

The 2,2,2-trifluoroethyl carbamate analog (CAS 1354951-54-4) has a reported calculated logP of 3.343 and a molecular weight of 325.3 g/mol [1], compared to the target compound's estimated cLogP of ~3.0–3.5 and MW of 295.4 g/mol . While the carbamate analog's trifluoroethyl group enhances metabolic oxidative stability, the carbamate linkage itself is susceptible to esterase-mediated hydrolysis, generating the free amine which may have off-target liabilities. The target compound's carboxamide linkage is inherently more hydrolytically stable than the carbamate, offering a differentiated stability profile at comparable lipophilicity [2].

Drug-like properties Carbamate vs. carboxamide Lipophilic ligand efficiency

Predicted Physicochemical Property Matrix: Target Compound vs. Four Closest Commercially Available Analogs

A computed property comparison across five cyclopenta[c]pyrazole derivatives sharing the N2-phenyl-cyclopenta[c]pyrazol-3-amine scaffold reveals the target compound's distinct position in chemical space. The target compound (CAS 1043104-08-0) has 1 hydrogen bond donor (amide NH), 2 H-bond acceptors, and an estimated topological polar surface area (tPSA) of approximately 50–55 Ų, placing it within favorable oral drug-like space (tPSA < 140 Ų) . In comparison, the benzamide analog (CAS 1043141-06-5) has MW 303.4 g/mol and an additional aromatic ring that increases cLogP by ~0.5 units, while the acetamide analog has MW 241.3 g/mol and lower lipophilicity that may limit membrane penetration . The target compound's cyclopentanecarboxamide group provides an intermediate lipophilicity and steric profile not replicated by any single commercially available analog.

Physicochemical profiling Drug-likeness Procurement specification

Patent-Class Evidence: Cyclopenta[c]pyrazole Carboxamides as Privileged Ligands for TRPV1 and CRAC/ICRAC Channels

The target compound's cyclopenta[c]pyrazole carboxamide scaffold is explicitly claimed in two patent families as a privileged chemotype for TRPV1 antagonism (IN-2014KN00847-A) [1] and CRAC/ICRAC channel inhibition (US 9,078,899 B2) [2]. In the TRPV1 patent, substituted pyrazolyl-based carboxamides bearing an N2-phenyl moiety demonstrated Ki values as low as 0.35 nM in rat VR1/TRPV1 binding assays [3]. In the CRAC/ICRAC patent series, pyrazolyl-3-carboxamides with substituted phenyl groups showed IC₅₀ values in the sub-micromolar range for inhibition of store-operated calcium entry in immune cells [2]. While the target compound itself has not been explicitly profiled in these patents, its structural conformity to the claimed Markush formulas places it within validated pharmacological space for these targets.

Vanilloid receptor Calcium channel Pain Inflammation

Recommended Application Scenarios for N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide Based on Differentiated Evidence


TRPV1 Antagonist Lead Optimization: Back-up Series with Enhanced Metabolic Stability

For research groups pursuing TRPV1 antagonists for pain and inflammatory disorders, this compound serves as a cyclopentanecarboxamide-containing analog within the Grünenthal patent chemotype space [1]. Compared to the acetamide and propionamide analogs, the cyclopentanecarboxamide group is predicted to offer improved resistance to amidase-mediated hydrolysis, making it a suitable candidate for in vitro metabolic stability head-to-head comparisons. The compound's estimated cLogP of 3.0–3.5 aligns with CNS-permeable TRPV1 ligand space, and its single H-bond donor (amide NH) avoids excessive polar surface area that would impair blood-brain barrier penetration .

CRAC/ICRAC Channel Inhibitor Screening Deck: Structurally Defined Negative Control

Given the target compound's conformity to the pyrazolyl-3-carboxamide scaffold claimed in US 9,078,899 B2 for CRAC/ICRAC inhibition [2], it can be employed as a structurally defined comparator in screening cascades where the acyl group is systematically varied. The cyclopentanecarboxamide moiety provides a medium-bulk, fully sp³-hybridized aliphatic ring that can serve as a reference point for interpreting SAR trends when comparing linear, branched, aromatic, and carbamate acyl replacements. Its MW of 295.4 g/mol and physicochemical profile place it in an intermediate position ideal for establishing property-activity relationships.

Medicinal Chemistry Building Block for Focused Library Synthesis

The compound's 3-amino-cyclopenta[c]pyrazole core with N2-phenyl substitution is a versatile intermediate for parallel library synthesis. The cyclopentanecarboxamide group can be hydrolyzed to the free amine (2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, CAS 89399-92-8) , enabling subsequent acylation with diverse carboxylic acids to generate focused libraries for screening against TRPV1, CRAC, or other pyrazole-responsive targets. Procuring this specific analog provides access to both the carboxamide itself and, via hydrolysis, the versatile amine building block.

Physicochemical Reference Standard for Cyclopenta[c]pyrazole Series Profiling

As a representative compound with an intermediate MW (~295), single HBD, and cLogP of ~3.0–3.5 in the cyclopenta[c]pyrazole carboxamide series, this compound can serve as a physicochemical reference standard for chromatographic method development and logP calibration. Its distinct retention time relative to the acetamide (lower logP), benzamide (higher logP), and carbamate (similar logP but different chromophore) analogs enables its use as a system suitability marker in HPLC-based purity and logP determination workflows .

Quote Request

Request a Quote for N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.